molecular formula C15H16N2O4 B2745782 (E)-N-(furan-2-ylmethyl)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxamide CAS No. 879914-59-7

(E)-N-(furan-2-ylmethyl)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxamide

Cat. No.: B2745782
CAS No.: 879914-59-7
M. Wt: 288.303
InChI Key: BSNNCDNTAXYKGK-GZTJUZNOSA-N
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Description

(E)-N-(furan-2-ylmethyl)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.303. The purity is usually 95%.
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Scientific Research Applications

Antiprotozoal Agents

Compounds similar to (E)-N-(furan-2-ylmethyl)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxamide have been investigated for their potential as antiprotozoal agents. For instance, Ismail et al. (2004) synthesized derivatives of imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines showing strong DNA affinities and effective in vitro activity against T. b. rhodesiense and P. falciparum, indicating potential for treating protozoal infections (Ismail et al., 2004).

Analytical Chemistry in Honey

In the field of analytical chemistry, particularly concerning honey, furan derivatives have been used for detecting compounds like hydroxymethylfurfural and related substances. Nozal et al. (2001) developed a high-performance liquid chromatographic method using furan derivatives for the analysis of honey samples (Nozal et al., 2001).

Synthesis of Organic Ligands

Furan derivatives have been explored in the synthesis of organic ligands with potential antibacterial properties. Patel (2020) synthesized transition metal complexes of furan ring-containing organic ligands and monitored their antimicrobial activity, highlighting the versatility of such compounds in creating effective antibacterial agents (Patel, 2020).

Energetic Materials

In materials science, especially in the development of insensitive energetic materials, furan derivatives have been investigated. Yu et al. (2017) synthesized compounds based on furazan with oxadiazol rings, demonstrating moderate thermal stabilities and insensitivity towards impact and friction, making them potential candidates for safer energetic materials (Yu et al., 2017).

Synthesis of Novel Benzodifuranyl Compounds

Abu-Hashem et al. (2020) synthesized novel benzodifuranyl compounds derived from visnaginone and khellinone, showing promising COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. This research demonstrates the potential of furan derivatives in pharmacological applications (Abu‐Hashem et al., 2020).

Metabolism Studies

Furan derivatives have also been studied in the context of metabolism. Nagahori et al. (2000) identified several metabolites of a fungicide containing furan derivatives, indicating the importance of these compounds in understanding biotransformation processes in both rats and humans (Nagahori et al., 2000).

Properties

IUPAC Name

(4E)-N-(furan-2-ylmethyl)-4-hydroxyimino-3-methyl-6,7-dihydro-5H-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-9-13-11(17-19)5-2-6-12(13)21-14(9)15(18)16-8-10-4-3-7-20-10/h3-4,7,19H,2,5-6,8H2,1H3,(H,16,18)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNNCDNTAXYKGK-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C(=NO)CCC2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=C1/C(=N/O)/CCC2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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